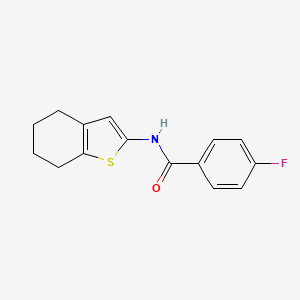

![molecular formula C19H18FN3O2 B5538912 4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated benzamide neuroleptics involves multi-step nucleophilic substitution reactions starting from precursors like 3-(3,4-dimethoxyphenyl)-1-propanol, leading to compounds with high specific activities suitable for radiolabeling and imaging applications (Mukherjee, 1991). A similar approach may be applicable for the synthesis of "4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide", leveraging nucleophilic fluorination techniques.

Molecular Structure Analysis

X-ray crystallography and computational chemistry methods, such as density functional theory (DFT), are crucial for characterizing the molecular structure of benzamide derivatives. These techniques help in understanding the conformation, crystal packing, and electronic structure of compounds, which are essential for predicting reactivity and interactions (Huang et al., 2021).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including acylation, nucleophilic substitution, and cyclization, to introduce or modify functional groups. These reactions are critical for tailoring the properties of the compounds for specific applications, such as improving solubility, enhancing binding affinity to biological targets, or enabling radiolabeling (Jayarajan et al., 2019).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal form, can significantly affect their application in drug formulation and delivery. Polymorphism, for example, can influence the bioavailability and stability of pharmaceutical compounds. Studies have shown that different polymorphic forms of benzamides possess distinct physical properties, which are characterized using techniques like thermal analysis and spectroscopy (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity, stability, and interactions with biological targets, are influenced by their molecular structure and the nature of substituents. For instance, fluorine atoms can enhance the metabolic stability of pharmaceutical compounds and improve their binding affinity towards targets due to the electron-withdrawing effect of the fluorine atom (Penning et al., 2010).

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

The compound 4-Cyano-2-Fluoro-N-[5-Methoxy-2-(1-Pyrrolidinyl)Phenyl]Benzamide, due to its properties, might be related to research in Alzheimer's disease, especially in the context of molecular imaging probes. A study using a selective serotonin 1A (5-HT(1A)) molecular imaging probe, although not the exact compound, indicates the utility of similar compounds in diagnosing and understanding Alzheimer's. The probe was used with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in Alzheimer's patients, showing significantly decreased receptor densities in hippocampi and raphe nuclei (Kepe et al., 2006).

Antipsychotic Potential

Compounds related to this compound, such as 2-Phenylpyrroles, have been synthesized as analogues to substituted benzamides like sultopride, suggesting their potential application in antipsychotic medications. These compounds maintain dopamine antagonistic activity and exhibit potency in vitro and in vivo, indicating their relevance in the development of new antipsychotic drugs with reduced side effects (van Wijngaarden et al., 1987).

Metabotropic Glutamate Receptor Modulation

Research on CDPPB, a positive allosteric modulator of the metabotropic glutamate receptor mGluR5, involves structural analogues that could bear resemblance to this compound. These studies explore the modulation of glutamate-induced calcium release, indicating a broad area of research involving glutamate receptors in the brain, which are critical in various neurological conditions (de Paulis et al., 2006).

Electrochromic and Electrofluorescent Materials

The synthesis of electroactive polyamides with bis(diphenylamino)-fluorene units, related to the chemical structure of interest, showcases applications in developing materials with electrochromic and electrofluorescent properties. These materials exhibit excellent solubility, thermal stability, and reversible electrochromic characteristics, suggesting their utility in advanced material sciences (Sun et al., 2016).

Fluorinated Heterocycles in Pharmaceutical Industry

The compound's relevance extends to the synthesis of fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries. Research involving the rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate to produce fluorinated heterocycles underlines the importance of fluorine chemistry in developing new therapeutic agents and agricultural chemicals (Wu et al., 2017).

Propiedades

IUPAC Name |

4-cyano-2-fluoro-N-(5-methoxy-2-pyrrolidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c1-25-14-5-7-18(23-8-2-3-9-23)17(11-14)22-19(24)15-6-4-13(12-21)10-16(15)20/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANUUPJVKQQOKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCCC2)NC(=O)C3=C(C=C(C=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

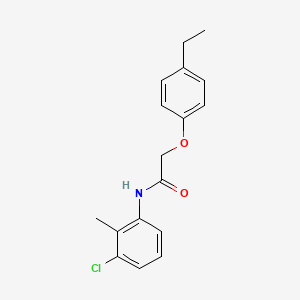

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

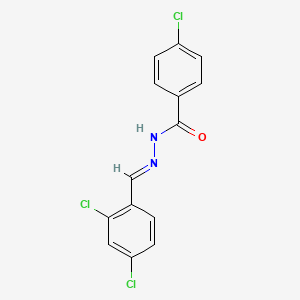

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)

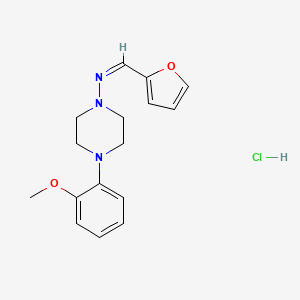

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)